molecular formula C15H9ClN2O4 B2889677 N-(4-chlorophenyl)-5-nitro-1-benzofuran-2-carboxamide CAS No. 868152-90-3

N-(4-chlorophenyl)-5-nitro-1-benzofuran-2-carboxamide

Cat. No.: B2889677
CAS No.: 868152-90-3
M. Wt: 316.7
InChI Key: DLMLBYFJYJQFDE-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-5-nitro-1-benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C15H9ClN2O4 and its molecular weight is 316.7. The purity is usually 95%.
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Scientific Research Applications

Radiosensitization and Cytotoxicity

Research has shown the synthesis of compounds with potential as radiosensitizers and selective cytotoxic agents, emphasizing the significance of nitro and carboxamide functionalities in enhancing the radiosensitizing properties and selective cytotoxicity under hypoxic conditions. This highlights the compound's relevance in cancer therapy, particularly in enhancing the efficacy of radiotherapy (Threadgill et al., 1991).

Molecular Electronics

The compound has been implicated in the development of molecular electronics, where derivatives containing a nitroamine redox center have demonstrated significant potential. These molecules exhibit negative differential resistance and high on-off peak-to-valley ratios, indicating their utility in creating highly efficient electronic devices (Chen et al., 1999).

Synthesis of Polyamides

Studies involving the synthesis of ordered polyamides highlight the application of carboxamide derivatives in polymer science. These compounds serve as monomers in direct polycondensation reactions, leading to the formation of polymers with specific structural orders and inherent viscosities, contributing to advancements in materials science (Ueda & Sugiyama, 1994).

Antimicrobial Activity

Research on the synthesis of thiophenecarboxamides and their derivatives, which share a structural similarity with N-(4-chlorophenyl)-5-nitro-1-benzofuran-2-carboxamide, indicates potential in developing inhibitors of poly(ADP-ribose)polymerase (PARP). These inhibitors are crucial in cancer treatment, as they can potentiate the effects of chemotherapy and radiotherapy by inhibiting DNA repair mechanisms (Shinkwin, Whish, & Threadgill, 1999).

Synthesis of Benzothiazole Derivatives

The compound's framework has been utilized in the synthesis of benzothiazole derivatives, showcasing its versatility in organic synthesis. These derivatives exhibit potent antitumor activity, further emphasizing the compound's importance in medicinal chemistry and oncology research (Yoshida et al., 2005).

Properties

IUPAC Name

N-(4-chlorophenyl)-5-nitro-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2O4/c16-10-1-3-11(4-2-10)17-15(19)14-8-9-7-12(18(20)21)5-6-13(9)22-14/h1-8H,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMLBYFJYJQFDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC3=C(O2)C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.